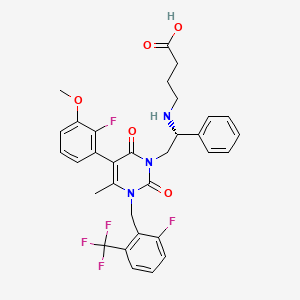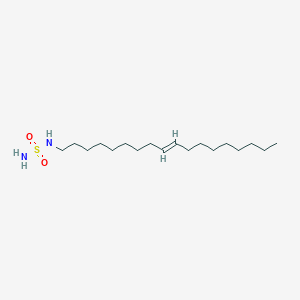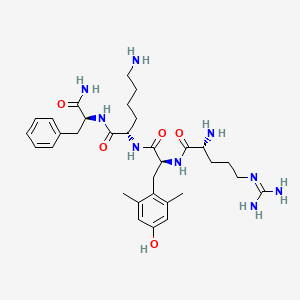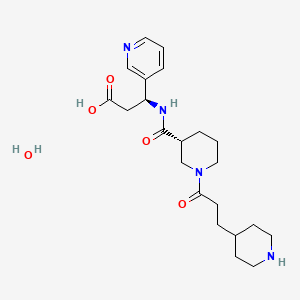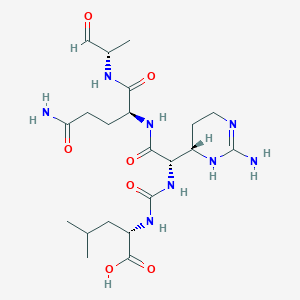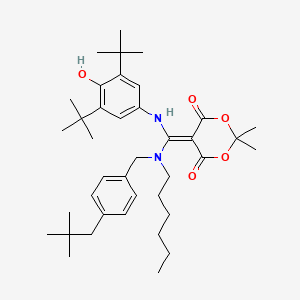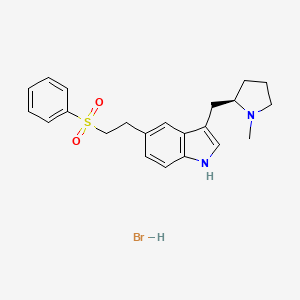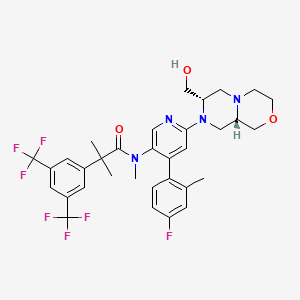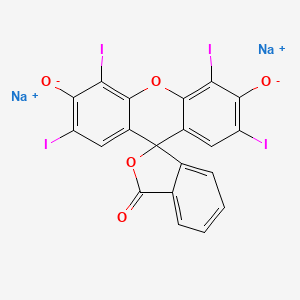
Eritrosina
Descripción general
Descripción
Eritrosina, también conocida como Rojo No. 3, es un colorante rojo sintético que pertenece a la clase de colorantes xantenos. Se utiliza principalmente como agente colorante de alimentos, impartiendo un tono rosado cereza a varios productos. Químicamente, la this compound es la sal disódica de la 2,4,5,7-tetraiodofluoresceína, y es conocida por su color brillante y su estabilidad en diversas aplicaciones .
Aplicaciones Científicas De Investigación
La eritrosina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como indicador de pH y en la catálisis fotoredox.
Biología: Se emplea como tinción biológica para microscopía y como agente revelador de placa dental.
Medicina: Se utiliza en medios radiopacos para la obtención de imágenes y como sensibilizador en la terapia fotodinámica.
Industria: Se aplica en la coloración de alimentos, tintas de impresión y como colorante en cosméticos y productos farmacéuticos
Safety and Hazards
Erythrosine may form combustible dust concentrations in air . It should be stored in a well-ventilated place with the container kept tightly closed . It is toxic to aquatic life with long-lasting effects . It is harmful if swallowed . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Direcciones Futuras
Mecanismo De Acción
La eritrosina ejerce sus efectos principalmente a través de su capacidad para absorber la luz a longitudes de onda específicas. Esta propiedad la hace útil en aplicaciones como la tinción y la obtención de imágenes. En los sistemas biológicos, la this compound puede interactuar con los componentes celulares, ayudando a la visualización bajo un microscopio. Sus propiedades fotodinámicas también le permiten generar especies reactivas de oxígeno cuando se expone a la luz, lo que puede aprovecharse en aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
Erythrosine is soluble in water and ethanol . Its maximum absorbance is at 530 nm in an aqueous solution . The fluorescence of erythrosine changes with pH . It is colorless at pH 4.0 changing to a fluorescent yellow-green at pH 4.5 .
Cellular Effects
Erythrosine has shown cellular effects including clear cytotoxic effects . Studies have shown that Erythrosine has an oncogenic effect in the thyroid gland of rats . The tumorigenic effects of Erythrosine are secondary to its effects on thyroid function and not related to any genotoxic activity .
Molecular Mechanism
The toxic activity of azo dyes, which are widely used in industry, is a result of their metabolism . The enzyme-mediated azo reduction leads to the formation of active aromatic amines attacking DNA .
Temporal Effects in Laboratory Settings
Erythrosine is subject to photodegradation . It is photosensitive and has an antibacterial and antimycotic effect at wavelengths of 532nm via a photodynamic effect .
Dosage Effects in Animal Models
Safe concentrations in complete feed are estimated to be 16 mg/kg for dogs, 13 mg/kg for cats, and 59 mg/kg for ornamental fish . Erythrosine caused a dose-dependent inhibition of the deiodination of T4 and of the generation of T3 .
Metabolic Pathways
Erythrosine is involved in the metabolism of iodine . Only a small portion of Erythrosine is absorbed. Tracer studies indicated that no accumulation of Erythrosine, iodine resulting from possible de-iodination of Erythrosine or ring-containing metabolites of Erythrosine accumulate in the thyroid .
Transport and Distribution
Erythrosine is an approved food colorant in the EU and it is listed in Annex I of Directive 94/36/EC . It is authorized for use in cocktail and candied cherries up to 200 mg/kg, and bigarreaux cherries up to 150 mg/kg .
Subcellular Localization
Both the DOK and H357 cell types exhibited predominantly mitochondrial accumulation of erythrosine . This suggests that erythrosine may localize within the mitochondria of cells, potentially influencing mitochondrial function .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La eritrosina se sintetiza a través de la yodación de la fluoresceína. El proceso implica los siguientes pasos:
Preparación de Fluoresceína: La fluoresceína se sintetiza calentando resorcinol y anhídrido ftálico en presencia de un catalizador de cloruro de zinc.
Yodación: La fluoresceína se disuelve entonces en una solución de hidróxido de sodio y se hace reaccionar con yodo. Este paso introduce átomos de yodo en la molécula de fluoresceína, dando lugar a la formación de this compound.
Métodos de Producción Industrial
La producción industrial de this compound sigue una ruta sintética similar, pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se seca normalmente y se muele hasta obtener un polvo fino para su uso en diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de Reacciones
La eritrosina sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: La this compound puede oxidarse, lo que lleva a la descomposición de la molécula del colorante.
Reducción: Las reacciones de reducción pueden alterar las propiedades del color de la this compound.
Sustitución: Pueden tener lugar reacciones de sustitución de halógenos, donde los átomos de yodo son reemplazados por otros halógenos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de intercambio de halógenos suelen implicar reactivos como el cloro o el bromo en condiciones controladas.
Principales Productos Formados
Oxidación: Lleva a la formación de moléculas orgánicas más pequeñas y yoduros inorgánicos.
Reducción: Produce derivados desyodados de la this compound.
Sustitución: Da lugar a derivados halogenados con propiedades de color alteradas.
Comparación Con Compuestos Similares
La eritrosina se compara a menudo con otros colorantes sintéticos, como:
Rojo Allura AC (Rojo No. 40): Otro colorante rojo ampliamente utilizado, pero con diferentes propiedades químicas y estado regulatorio.
Tartrazina (Amarillo No. 5): Un colorante amarillo con aplicaciones similares pero diferentes propiedades de color.
Amarillo Sunset FCF (Amarillo No. 6): Otro colorante sintético utilizado en alimentos y cosméticos.
La this compound es única debido a sus propiedades de absorción específicas y su uso en aplicaciones especializadas como la revelación de placa dental y los medios radiopacos. Su estabilidad y su color brillante la convierten en una opción preferida en ciertos entornos industriales y de investigación .
Propiedades
| { "Design of the Synthesis Pathway": "Erythrosine can be synthesized through a multi-step process involving the reaction of benzaldehyde with nitroethane to form nitrostyrene, which is then reduced to phenethylamine. This intermediate is then reacted with diethylaminoethanol and phthalic anhydride to form Erythrosine.", "Starting Materials": [ "Benzaldehyde", "Nitroethane", "Sodium hydroxide", "Ethanol", "Hydrochloric acid", "Sodium nitrite", "Phenethylamine", "Diethylaminoethanol", "Phthalic anhydride", "Sulfuric acid" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with nitroethane in the presence of sodium hydroxide and ethanol to form nitrostyrene.", "Step 2: Nitrostyrene is reduced using hydrogen gas and palladium on carbon catalyst to form phenethylamine.", "Step 3: Phenethylamine is reacted with diethylaminoethanol and phthalic anhydride in the presence of sulfuric acid to form Erythrosine.", "Step 4: The product is purified through recrystallization using hydrochloric acid and sodium nitrite." ] } | |
Número CAS |
16423-68-0 |
Fórmula molecular |
C20H8I4NaO5 |
Peso molecular |
858.9 g/mol |
Nombre IUPAC |
disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8I4O5.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H; |
Clave InChI |
LYEKJJUGVANNCD-UHFFFAOYSA-N |
SMILES |
O=C1OC2(C3=C(OC4=C2C=C(I)C([O-])=C4I)C(I)=C([O-])C(I)=C3)C5=C1C=CC=C5.[Na+].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na] |
Apariencia |
Solid powder |
Color/Form |
Brown powder Red solid |
Densidad |
0.8-1.0 kg/cu m (limit) |
melting_point |
303 °C |
| 16423-68-0 | |
Descripción física |
NKRA; Water or Solvent Wet Solid Red powder or granules. |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
15905-32-5 (parent cpd) |
Vida útil |
Stable under recommended storage conditions. SRP: Local exhaust ventilation should be applied wherever there is an incidence of point source emissions or dispersion of regulated contaminants in the work area. Ventilation control of the contaminant as close to its point of generation is both the most economical and safest method to minimize personnel exposure to airborne contaminants. Ensure that the local ventilation moves the contaminant away from the worker. |
Solubilidad |
0.7 mg/mL |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Erythrosine B; Erythrosin B; Acid Red 51; C.I. 45430; FD & C Red No.3; E127; 2',4',5',7'-Tetraiodo-3',6'-dihydroxy-spiro[3H-isobenzofuran-1,9'-xanthen]-3-one disodium salt; Tetraiodofluorescein Sodium Salt; Calcoid Erythrosine N; 2,4,5,7-Tetraiodo-3,6-dihydroxyxanthene-9-spiro-1'-3H-isobenzofuran-3'-one disodium salt; 2',4',5',7'-Tetraiodofluorescein, disodium salt; C.I.Food Red 14; Aizen Erythrosine; Tetraiodifluorescein, disodium salt; Spiro[isobenzofuran- 1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, disodium salt. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


